N-(3,5-dichlorophenyl)-4H,5H-naphtho[1,2-b]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of versatile synthons like 3-amino-4-cyano-2-thiophenecarboxamides . These synthons can be used for the preparation of thieno pyrimidine and pyridine derivatives . The reaction of these compounds with other reagents like 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce β-keto amides . These can then be cyclized to form other compounds .Scientific Research Applications
Organic Electronics and Semiconductors
- Organic Thin-Film Transistors (OTFTs) : A study by Nakano et al. (2015) on molecular modifications of naphtho[2,3-b:6,7-b']dithiophene diimide (NDTI) derivatives, including the introduction of electron-deficient substituents like chlorine, demonstrated superior n-channel semiconductor performance for OTFTs. This performance enhancement is attributed to the electronic structure in the solid state, with certain modifications like the introduction of chlorine groups leading to a two-dimensional bricklayer structure conducive to higher electron mobility Nakano et al., 2015.
Synthetic Chemistry
- Synthesis Techniques : Research on the scalable synthesis of naphthothiophene and benzodithiophene scaffolds has been reported by Nitti et al. (2018). This study described gram-scale synthesis and full characterization of naphtho[1,2-b]thiophene and related derivatives, highlighting a cascade sequence of reactions for effective annulation and π-extension. These synthons show promise for their integration into π-conjugated polymers, indicating a significant step forward in green chemistry and the development of novel organic materials Nitti et al., 2018.
Materials Science
- Photodynamic Materials : A study by Fang et al. (2015) on naphthopyran dyes, which are important photochromic compounds, examined the effects of internal and external factors such as the intramolecular hydrogen bond on their functions. This research is pivotal for the development of photochromic materials with enhanced performance for various applications, including smart windows and optical data storage Fang et al., 2015.
Environmental and Biotechnological Applications
- Biodesulfurization : Research by Furuya et al. (2001) and Kirimura et al. (2002) on the biodesulfurization of naphthothiophene by Mycobacterium phlei WU-F1 and Rhodococcus sp. Strain WU-K2R, respectively, demonstrates the potential of these bacteria in treating sulfur-containing organic compounds. These findings are significant for the development of environmentally friendly processes for reducing sulfur content in fossil fuels, contributing to cleaner energy production Furuya et al., 2001; Kirimura et al., 2002.
Mechanism of Action
Target of Action
The compound belongs to the class of thiophene derivatives. Thiophene derivatives have been found to interact with a variety of biological targets, including various enzymes and receptors . The specific target would depend on the exact structure and functional groups present in the compound.
Mode of Action
The mode of action of thiophene derivatives can vary widely, depending on their specific structure and the target they interact with. Some thiophene derivatives have been found to inhibit enzyme activity, while others may act as agonists or antagonists at various receptors .
Biochemical Pathways
Thiophene derivatives can affect a variety of biochemical pathways, depending on their specific targets. For example, some thiophene derivatives have been found to affect the energetics of Mycobacterium tuberculosis .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiophene derivatives can vary widely, depending on their specific structure. Factors that can influence these properties include the compound’s size, polarity, and the presence of various functional groups .
Result of Action
The molecular and cellular effects of thiophene derivatives can vary widely, depending on their specific targets and mode of action. Some thiophene derivatives have been found to have antimicrobial, anti-inflammatory, and anticancer properties .
Action Environment
The action, efficacy, and stability of thiophene derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
It has been reported that this compound remarkably affects Mycobacterium tuberculosis energetics This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the energy metabolism of this bacterium
Cellular Effects
Given its reported impact on Mycobacterium tuberculosis energetics , it is plausible that this compound influences cell function by affecting cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression
properties
IUPAC Name |
N-(3,5-dichlorophenyl)-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NOS/c20-13-8-14(21)10-15(9-13)22-19(23)17-7-12-6-5-11-3-1-2-4-16(11)18(12)24-17/h1-4,7-10H,5-6H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LODIDHJZHATHFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)SC(=C2)C(=O)NC4=CC(=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.